Regorafenib(Pyridine)-N-oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regorafenib is an oral multitargeted kinase inhibitor that blocks the activity of various protein kinases involved in angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . It is primarily used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of regorafenib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridine core, introduction of the fluorophenyl group, and the final coupling with the urea derivative . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of regorafenib follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolism and bioactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions of regorafenib include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds . The conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of regorafenib include its active metabolites, such as regorafenib N-oxide and desmethyl regorafenib . These metabolites play a significant role in its pharmacological activity .
Wissenschaftliche Forschungsanwendungen
Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying kinase inhibitors and their interactions with various targets . In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth . In medicine, it is extensively studied for its therapeutic potential in treating various cancers . In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Regorafenib exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes . Its molecular targets include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT . By blocking these kinases, regorafenib disrupts signaling pathways essential for tumor growth and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to regorafenib include sorafenib, sunitinib, and imatinib . These compounds also target multiple kinases and are used in the treatment of various cancers .
Uniqueness of Regorafenib: Regorafenib is unique in its ability to inhibit a broader range of kinases compared to other similar compounds . This broad-spectrum activity makes it particularly effective in treating cancers that are resistant to other kinase inhibitors .
Eigenschaften
Molekularformel |
C21H15ClF4N4O4 |
---|---|
Molekulargewicht |
501.8 g/mol |
IUPAC-Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChI-Schlüssel |
NUCXNEKIESREQY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Kanonische SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.